molecular formula C9H12N4O2 B1492127 1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2092561-97-0

1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1492127
CAS RN: 2092561-97-0
M. Wt: 208.22 g/mol
InChI Key: NDXFFZHOGDHBBC-UHFFFAOYSA-N
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Description

1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (hereafter referred to as 1-acetylazetidin-3-ylmethyl-1H-1,2,3-triazole-4-carbaldehyde, or AZC) is a synthetic compound that has been studied for its potential applications in scientific research. AZC is a member of the triazole family, which is a group of compounds that have three nitrogen atoms in a ring structure. AZC has been used as a building block in the synthesis of a variety of compounds, including drugs and other pharmaceuticals, and has been studied for its potential to act as a catalyst in organic synthesis.

Scientific Research Applications

Chemical Synthesis and Derivative Development

1-((1-Acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde serves as a precursor in the synthesis of various chemical derivatives. Notably, it participates in reactions leading to the formation of carboannulated and functionalized [1,2,3]triazolo[4,5-b]pyridines. Such reactions often involve heating under reflux in acetic acid in the presence of pyrrolidine, reacting with cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile. This process results in the annulation of the pyridine ring, forming new derivatives of [1,2,3]triazolo[4,5-b]pyridine, which are of interest in heterocyclic chemistry due to their potential applications in medicinal chemistry and material science (Syrota et al., 2020).

Antimicrobial and Antifungal Applications

Another significant application of derivatives synthesized from this compound is in developing potential antimicrobial and antifungal agents. For instance, the synthesis of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds has shown promise. These compounds, characterized by various spectroscopic methods, displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their potential utility in pharmaceuticals to combat microbial infections (Bhat et al., 2016).

Synthesis Techniques and Safety Improvements

Moreover, the chemical compound has facilitated advancements in synthesis techniques. Research has led to the development of safer and more efficient methods for synthesizing variously 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives. These methods avoid hazardous conditions and improve yield and safety in the laboratory, showcasing the compound's role in enhancing synthetic methodologies (Journet et al., 2001).

properties

IUPAC Name

1-[(1-acetylazetidin-3-yl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-7(15)12-2-8(3-12)4-13-5-9(6-14)10-11-13/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXFFZHOGDHBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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